3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a bicyclic heptene ring with a pyrazole moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-fluorobenzylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions.
Carbamoylation: The resulting pyrazole derivative is then subjected to carbamoylation using a suitable carbamoyl chloride reagent.
Bicyclic Ring Formation: The final step involves the formation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid moiety through a Diels-Alder reaction between a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-{[1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
The presence of the fluorobenzyl group in 3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its binding affinity to biological targets and potentially improving its pharmacokinetic profile.
Properties
Molecular Formula |
C21H22FN3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O3/c1-11-19(12(2)25(24-11)10-13-3-7-16(22)8-4-13)23-20(26)17-14-5-6-15(9-14)18(17)21(27)28/h3-8,14-15,17-18H,9-10H2,1-2H3,(H,23,26)(H,27,28) |
InChI Key |
MHGWNDKYSQSEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
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